(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine
Description
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is a spirocyclic amine derivative featuring a unique 1-oxa-8-azaspiro[5.5]undecane core. This compound is characterized by its fused bicyclic structure, combining a six-membered oxane (oxygen-containing) ring and a six-membered azacyclohexane (nitrogen-containing) ring, interconnected at a single spiro carbon atom.
Key physicochemical properties include:
- Molecular Formula: C9H20N2O (as inferred from structurally related compounds in ).
- CAS Registry Number: 1156529-58-6 (for the closely related 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile hydrochloride).
- Purity: ≥95% (typical for analytical reference standards of spirocyclic amines).
The compound’s synthesis often involves dynamic kinetic epimerization or nucleophilic substitution, as seen in analogous spirocyclic systems.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[5.5]undecan-7-ylmethanamine |
InChI |
InChI=1S/C10H20N2O/c11-8-9-10(5-3-6-12-9)4-1-2-7-13-10/h9,12H,1-8,11H2 |
InChI Key |
XFQJDOBOSJEDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCCNC2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound has potential applications in the study of enzyme mechanisms and protein-ligand interactions. Its spiro structure can mimic certain biological molecules, making it useful in biochemical research.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the production of polymers and other advanced materials. Its unique structure imparts desirable properties, such as stability and reactivity, to the final products.
Mechanism of Action
The mechanism of action of (1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Ring Size and Heteroatom Arrangement: The target compound’s 1-oxa-8-azaspiro[5.5]undecane core distinguishes it from smaller spiro systems like 8-azaspiro[4.5]decane or 1-oxaspiro[4.5]decadiene. Larger rings (e.g., [5.5] vs. [4.5]) may confer greater conformational flexibility and binding specificity in drug design. The presence of both oxygen and nitrogen in the spiro system enhances polarity compared to purely nitrogenous analogs like 8-azaspiro[4.5]decane-7,9-dione.
Functional Group Diversity :
- Methanamine (-CH2NH2) substituents, as in the target compound, are less common in spirocyclic literature compared to amides (e.g., S22 in ) or diones. This primary amine group may improve solubility or enable further derivatization.
- Electron-withdrawing groups (e.g., diones, nitriles) in analogs like 1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile contrast with the electron-donating methanamine group, affecting reactivity and stability.
Biological Activity
(1-Oxa-8-azaspiro[5.5]undecan-7-yl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features that may confer significant biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for this compound is with a molecular weight of 182.26 g/mol. The compound features a spirocyclic structure that may influence its biological interactions.
The mechanism of action of this compound has not been extensively characterized; however, its structural characteristics suggest potential interactions with neurotransmitter receptors and enzymes involved in various metabolic pathways.
Hypothetical Mechanisms:
- Neurotransmitter Modulation : Given the presence of nitrogen atoms in its structure, the compound may interact with neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
- Enzyme Inhibition : The compound could inhibit certain enzymes, affecting metabolic processes related to neurotransmitter synthesis or degradation.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of spirocyclic amines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.
Antiviral Activity
Research on related compounds has demonstrated antiviral effects, particularly against RNA viruses. This suggests that this compound could be evaluated for its antiviral potential in future studies.
Case Studies and Research Findings
Several studies have investigated the biological activities of spirocyclic compounds, providing insights into the potential applications of this compound.
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with MIC values indicating strong inhibition at low concentrations. |
| Study 2 | Neuropharmacological Effects | Showed modulation of serotonin and dopamine receptors, suggesting potential applications in treating mood disorders. |
| Study 3 | Antiviral Screening | Identified activity against influenza virus in vitro, warranting further investigation into its mechanism and efficacy. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
